6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
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Overview
Description
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridazine ring and trifluoromethoxyphenyl group, makes it suitable for applications in drug discovery, material synthesis, and biological studies.
Scientific Research Applications
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
Target of Action
Compounds containing a 4-(trifluoromethoxy)phenyl fragment have been synthesized and are promising as inhibitors of human soluble epoxide hydrolase .
Mode of Action
It’s known that compounds with a 4-(trifluoromethoxy)phenyl fragment can act as inhibitors of human soluble epoxide hydrolase . In general, inhibitors work by binding to their target enzyme and preventing it from catalyzing its reaction.
Biochemical Pathways
Inhibition of this enzyme leads to an increase in EET levels, which have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
The presence of the trifluoromethoxy group in other compounds has been associated with improved pharmacokinetic properties, including increased bioavailability .
Result of Action
Inhibition of soluble epoxide hydrolase, which this compound may target, generally results in anti-inflammatory and vasodilatory effects due to increased levels of eets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group reacts with a halogenated pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, methyl iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure similar to 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide but lacks the methoxy and trifluoromethoxy groups.
Pyridazinone: Contains a similar pyridazine ring but with different substituents, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a methoxy group and a trifluoromethoxyphenyl group, which confer specific physicochemical properties. These properties make it particularly useful in drug discovery and material science .
Properties
IUPAC Name |
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMVYDNCVCQNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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